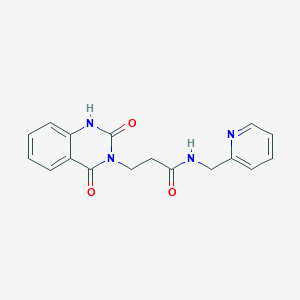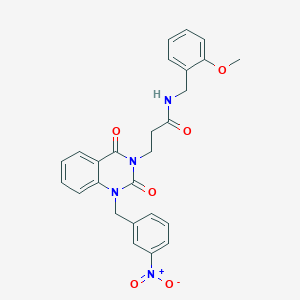
N-(2-methoxybenzyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C26H24N4O6, and its molecular weight is 488.5. The compound contains several functional groups, including an amide, a nitro group, and a methoxy group.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitro group is electron-withdrawing and could direct electrophilic aromatic substitution reactions to occur at certain positions on the benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Quinazoline Derivatives: A study explored the synthesis and characterization of N-substituted quinazoline derivatives, which are structurally related to the compound . These derivatives were evaluated for diuretic, antihypertensive, and anti-diabetic potential in rats, indicating their broad application in medicinal chemistry (Rahman et al., 2014).
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Properties: Research on similar compounds, such as N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealed their potential in antimicrobial action and demonstrated significant cytotoxic effects on tumor cell lines. This suggests the possibility of anticancer applications for structurally related compounds (Zablotskaya et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Quinazoline Schiff base compounds, closely related to the compound , have been studied for their inhibitory effect on the corrosion of mild steel in hydrochloric acid. This indicates potential applications in corrosion inhibition and material protection (Khan et al., 2017).
Drug Metabolism and Pharmacokinetics
- Drug Metabolism Studies: Studies on deuterium-labeled derivatives of similar compounds, such as AR-A014418, demonstrate the importance of these compounds in pharmacokinetics, specifically in drug absorption and distribution studies (Liang et al., 2020).
Structural and Electrochemical Studies
Crystal Structure and Electrochemical Properties
Investigations into the crystal structure and electrochemical properties of novel quinazoline compounds provide insights into their potential applications in various fields, including material science and molecular electronics (Gudasi et al., 2006).
Electrochemical and Spectroelectrochemical Properties
The study of novel metallophthalocyanines derived from quinazoline compounds sheds light on their electrochemical and spectroelectrochemical properties, relevant in the development of sensors and electronic devices (Kantekin et al., 2015).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-36-23-12-5-2-8-19(23)16-27-24(31)13-14-28-25(32)21-10-3-4-11-22(21)29(26(28)33)17-18-7-6-9-20(15-18)30(34)35/h2-12,15H,13-14,16-17H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATBTXNTEPXQLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![(Z)-ethyl 1-cyclohexyl-2-((2,4-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2402465.png)
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)
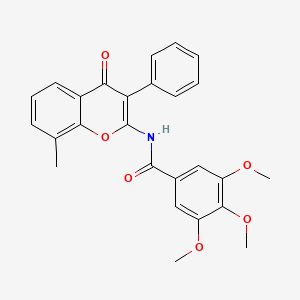
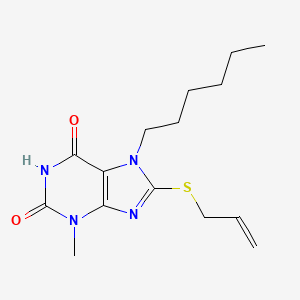
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2402474.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2402478.png)
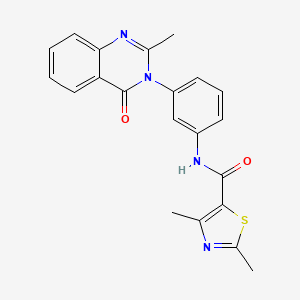
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)

![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402483.png)
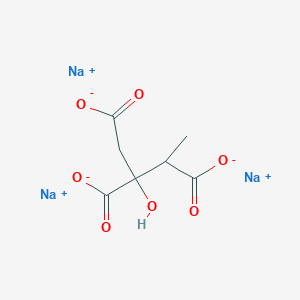
![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)
